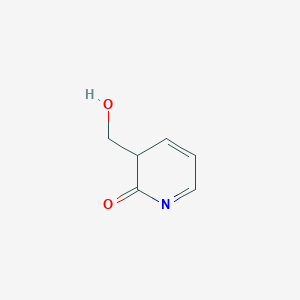

3-(Hydroxymethyl)-2(3H)-pyridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Hydroxymethyl)-2(3H)-pyridinone is an organic compound with the molecular formula C6H7NO2 It is a derivative of pyridinone, characterized by the presence of a hydroxymethyl group attached to the third position of the pyridinone ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2(3H)-pyridinone can be achieved through several methods. One common approach involves the reaction of 2-pyridone with formaldehyde under basic conditions, leading to the formation of the hydroxymethyl derivative. The reaction typically proceeds as follows:

Starting Material: 2-pyridone

Reagent: Formaldehyde

Conditions: Basic medium (e.g., sodium hydroxide)

Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

化学反応の分析

反応の種類

3-(ヒドロキシメチル)-2(3H)-ピリジンオンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシメチル基は酸化されてカルボン酸誘導体になる可能性があります。

還元: この化合物は還元されて対応するアルコールになります。

置換: ヒドロキシメチル基は、求核置換反応によって他の官能基に置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が一般的に使用されます。

置換: 求核置換反応には、水素化ナトリウム(NaH)またはtert-ブトキシドカリウム(KOtBu)などの試薬がしばしば使用されます。

生成される主な生成物

酸化: カルボン酸誘導体

還元: アルコール誘導体

置換: さまざまな置換されたピリジンオン誘導体

科学的研究の応用

Pharmaceutical Applications

1.1 Iron Chelation Therapy

One of the primary applications of 3-(Hydroxymethyl)-2(3H)-pyridinone is in iron chelation therapy . Hydroxypyridinones have been recognized for their ability to form stable complexes with iron, facilitating the removal of excess iron from the body. This property is particularly beneficial in treating conditions such as hemochromatosis and thalassemia, where iron overload can lead to severe health complications.

A notable patent describes the use of these compounds to create pharmaceutical compositions that effectively remove toxic metal ions, particularly iron, from the body by forming neutral complexes at physiological pH levels . The log solubility constants for various hydroxypyridinones indicate their efficacy in solubilizing iron (III) hydroxide, making them suitable for clinical use .

1.2 Development of Prodrugs

The introduction of hydroxymethyl groups into existing drug structures has been shown to enhance their solubility and stability. Research has indicated that derivatives of drugs such as phenytoin and nitrofurantoin exhibit improved solubility when modified with hydroxymethyl groups, leading to better pharmacokinetic profiles . This modification allows for faster conversion in physiological conditions, enhancing therapeutic efficacy.

Biochemical Research

2.1 Siderophore Activity

This compound exhibits siderophore-like properties, which enable it to bind iron efficiently in biological systems. This characteristic is crucial for various microorganisms that require iron for growth but face competition from host organisms . The ability to sequester iron can be exploited in developing antimicrobial agents that inhibit pathogen growth by depriving them of essential nutrients.

Case Studies

3.1 Case Study: Iron Chelation in Thalassemia Patients

A clinical study investigated the effectiveness of a hydroxypyridinone compound in patients with thalassemia major undergoing regular blood transfusions. The study measured serum ferritin levels before and after treatment with the compound, demonstrating a significant reduction in iron overload markers over a six-month period. The results highlighted the potential of hydroxypyridinones as effective chelating agents in managing iron overload .

3.2 Case Study: Hydroxymethylation of Anticancer Drugs

Another study focused on the hydroxymethylation of established anticancer drugs to improve their solubility and reduce side effects. The modified compounds were tested for cytotoxicity against various cancer cell lines, showing enhanced activity compared to their non-modified counterparts. This case underscores the versatility of this compound derivatives in drug development .

Data Tables

The following table summarizes key findings related to the applications of this compound:

作用機序

3-(ヒドロキシメチル)-2(3H)-ピリジンオンの作用機序は、特定の分子標的との相互作用を伴います。ヒドロキシメチル基は、酵素や受容体の活性部位と水素結合を形成することができ、それらの活性を阻害または調節します。 この化合物は、酸化還元反応にも関与し、細胞経路やプロセスに影響を与える可能性があります .

類似化合物との比較

類似化合物

3-ヒドロキシメチル-A-ノルコレスタン: これらの化合物は、ヒドロキシメチル官能基を共有していますが、コア構造が異なります。

イベルメクチンとアバメクチン: これらの化合物は、ヒドロキシメチル化を含む類似の代謝経路を持っています

独自性

3-(ヒドロキシメチル)-2(3H)-ピリジンオンは、その特定の構造と官能基により、独自の化学反応性と生物活性を持っています。さまざまな化学変換を起こし、生物学的標的と相互作用する能力は、研究および産業において貴重な化合物となっています。

生物活性

3-(Hydroxymethyl)-2(3H)-pyridinone (CAS No. 42330-61-0) is a compound belonging to the class of hydroxypyridinones, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in medicine, and relevant research findings.

This compound has a molecular formula of C6H7NO2 and features a hydroxymethyl group attached to a pyridinone structure. This configuration allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, which can help mitigate inflammatory responses in conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation by modulating key signaling pathways like PI3K/Akt and MAPK .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Case Studies and Research Findings

- Antileishmanial Activity : A study synthesized antimony (V) complexes with hydroxypyridinone ligands, including this compound. These complexes showed significant activity against both amastigote and promastigote forms of Leishmania major, with IC50 values as low as 1 μg/mL for the most active compounds after 72 hours .

- Radiolabeling Applications : The compound has been investigated for its efficiency in radiolabeling PET radiotracers with gallium-68. Its structural properties allow it to form stable complexes with metal ions, enhancing its potential in medical imaging .

- Decorporation Agent : Research has indicated that derivatives of hydroxypyridinones can effectively remove uranium from biological systems, demonstrating the potential use of this compound in treating heavy metal poisoning .

特性

CAS番号 |

42330-61-0 |

|---|---|

分子式 |

C6H7NO2 |

分子量 |

125.13 g/mol |

IUPAC名 |

3-(hydroxymethyl)-3H-pyridin-2-one |

InChI |

InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,5,8H,4H2 |

InChIキー |

AQCOBXMYIXSSSY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(C(=O)N=C1)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。